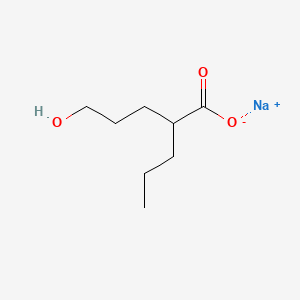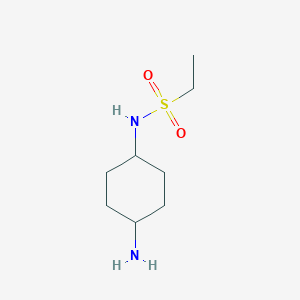![molecular formula C18H16N2O3 B3154901 6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol CAS No. 787543-07-1](/img/structure/B3154901.png)
6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol
Vue d'ensemble
Description
6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol is a complex organic compound featuring a benzo[d][1,3]dioxole moiety fused with a pyrimido[2,1-a]isoindole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring and the subsequent construction of the pyrimido[2,1-a]isoindole framework. One common approach involves the use of Pd-catalyzed arylation to set the aporphine framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve excellent enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would be applied to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Hexadien-2-one, 6-(1,3-benzodioxol-5-yl): Shares the benzo[d][1,3]dioxole moiety but differs in the overall structure.
1,3-Benzodioxol-5-ol (Sesamol): Contains the benzo[d][1,3]dioxole ring but lacks the pyrimido[2,1-a]isoindole framework.
Uniqueness
6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-pyrimido[1,2-b]isoindol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(12-6-7-15-16(10-12)23-11-22-15)14-5-2-1-4-13(14)17-19-8-3-9-20(17)18/h1-2,4-7,10,21H,3,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGSHYCCXQCRIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2C3=CC=CC=C3C(N2C1)(C4=CC5=C(C=C4)OCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















